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Exploratory

Characterization of Ceftazidime Impurity A: An In-Depth Guide to Exact Mass and Isotopic Distribution

For Immediate Release This technical guide provides a comprehensive overview of the analytical characterization of Ceftazidime Impurity A, a critical parameter in the quality control of the third-generation cephalosporin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a comprehensive overview of the analytical characterization of Ceftazidime Impurity A, a critical parameter in the quality control of the third-generation cephalosporin antibiotic, ceftazidime. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the precise determination of its exact mass and the interpretation of its isotopic distribution using high-resolution mass spectrometry (HRMS).

Introduction: The Critical Role of Impurity Profiling

Ceftazidime is a broad-spectrum antibiotic widely used against various bacterial infections. In the manufacturing and storage of any active pharmaceutical ingredient (API), the formation of impurities is a significant concern. These impurities can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), have stringent requirements for the identification and quantification of such impurities.

Ceftazidime Impurity A, also known as Δ-2-Ceftazidime, is a prominent process-related impurity and degradation product of ceftazidime.[1][2][3][4] Its effective identification and control are paramount for ensuring the quality of ceftazidime formulations. High-resolution mass spectrometry stands as a powerful analytical tool, providing unequivocal identification through highly accurate mass measurements and the analysis of characteristic isotopic patterns.[5]

Unveiling the Molecular Identity of Ceftazidime Impurity A

Ceftazidime Impurity A is an isomer of the parent drug, differing in the position of a double bond within the dihydrothiazine ring of the cephem nucleus. This seemingly minor structural change necessitates precise analytical techniques for its differentiation and characterization.

Chemical and Physical Properties

The fundamental properties of Ceftazidime Impurity A are summarized below:

PropertyValueSource(s)
Chemical Name 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Synonyms Δ-2-Ceftazidime, Ceftazidime EP Impurity A[2][3][4]
Molecular Formula C₂₂H₂₂N₆O₇S₂
Monoisotopic Mass 546.09913941 Da
Average Molecular Weight 546.6 g/mol
Theoretical Isotopic Distribution

The theoretical isotopic distribution of a molecule is a unique fingerprint derived from its elemental composition. The presence of naturally occurring heavier isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), oxygen (¹⁷O, ¹⁸O), and sulfur (³³S, ³⁴S) results in a series of peaks in the mass spectrum, with the monoisotopic peak (M) being the most abundant. Verifying the measured isotopic pattern against the theoretical distribution provides a high degree of confidence in the assigned elemental formula.

Based on the molecular formula C₂₂H₂₂N₆O₇S₂, the theoretical isotopic distribution for the [M+H]⁺ ion of Ceftazidime Impurity A is as follows:

Ionm/zRelative Abundance (%)
[M+H]⁺ (A)547.1064100.00
[M+H]⁺ (A+1)548.108427.56
[M+H]⁺ (A+2)549.10839.07
[M+H]⁺ (A+3)550.10932.12
[M+H]⁺ (A+4)551.10910.40

Experimental Workflow for HRMS Characterization

The precise determination of the exact mass and isotopic distribution of Ceftazidime Impurity A is achieved through a robust analytical workflow combining liquid chromatography with high-resolution mass spectrometry (LC-HRMS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data Data Analysis Sample Ceftazidime Bulk Drug or Formulation Dissolution Dissolution in Mobile Phase/Diluent Sample->Dissolution UPLC UPLC System Dissolution->UPLC Injection Column Reversed-Phase C18 Column UPLC->Column ESI Electrospray Ionization (ESI) Column->ESI Elution Orbitrap Orbitrap/Q-TOF Analyzer ESI->Orbitrap MassMeasurement Exact Mass Measurement (<5 ppm error) Orbitrap->MassMeasurement IsotopeAnalysis Isotopic Pattern Matching MassMeasurement->IsotopeAnalysis Fragmentation MS/MS Fragmentation Analysis IsotopeAnalysis->Fragmentation

LC-HRMS workflow for Ceftazidime Impurity A characterization.
Detailed Experimental Protocol

This protocol provides a starting point for the development of a validated method for the characterization of Ceftazidime Impurity A using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight (UPLC-QTOF) or Orbitrap High-Resolution Mass Spectrometry.

3.1.1 Sample Preparation

  • Standard Preparation: Accurately weigh a certified reference standard of Ceftazidime Impurity A and dissolve it in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 10 µg/mL.

  • Sample Preparation: Accurately weigh the ceftazidime drug substance or a powdered sample of the drug product and dissolve it in the same diluent to achieve a target concentration of approximately 1 mg/mL of ceftazidime.

3.1.2 UPLC Conditions

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is recommended for efficient separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is necessary to separate the more polar impurity A from the main ceftazidime peak and other potential impurities. A typical gradient might start at a low percentage of mobile phase B, ramping up to elute the compounds of interest, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

3.1.3 High-Resolution Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Capillary Voltage: 3.0 - 4.0 kV.[1]

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas (Nitrogen) Flow: 600 - 800 L/hr.

  • Desolvation Temperature: 300 - 450 °C.

  • Cone Voltage: 20 - 40 V.

  • Acquisition Mode: Full scan MS from m/z 100-1000. For structural confirmation, data-dependent or independent MS/MS acquisition can be employed.

  • Resolution: A resolving power of at least 30,000 (FWHM) is recommended to ensure accurate mass measurements.

3.1.4 Data Analysis: A Self-Validating System

  • Exact Mass Determination: Extract the ion chromatogram for the theoretical [M+H]⁺ of Ceftazidime Impurity A (m/z 547.1064). The measured mass should be within 5 ppm of the theoretical mass.

  • Isotopic Distribution Analysis: Compare the isotopic pattern of the detected peak with the theoretical distribution presented in Table 2. The relative abundances of the A+1 and A+2 peaks should closely match the theoretical values.

  • Fragmentation Analysis (MS/MS): If MS/MS data is acquired, the fragmentation pattern can be used to further confirm the structure of the impurity and differentiate it from other isomers.

Conclusion: Ensuring Pharmaceutical Quality Through Precision

The accurate characterization of impurities is a non-negotiable aspect of modern pharmaceutical development and manufacturing. This guide has detailed the essential information and a robust experimental framework for the confident identification of Ceftazidime Impurity A. By leveraging the power of high-resolution mass spectrometry, researchers and quality control professionals can precisely determine its exact mass and verify its elemental composition through isotopic pattern analysis, thereby ensuring the safety and efficacy of ceftazidime-based medicines.

References

  • PubChem. Ceftazidime Impurity A. National Center for Biotechnology Information. [Link]

  • Journal of Food and Drug Analysis. Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. [Link]

  • Liddell, J. R. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(4), 716-731. [Link]

  • TSI Journals. Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. [Link]

  • SciELO. UPLC-MS/MS and Dushman reaction based spectrophotometric method for determination of Ceftazidime, an antibiotic, in medicinal formulation. [Link]

  • PubMed. Measurement of ceftazidime concentration in human plasma by ultra-performance liquid chromatography-tandem mass spectrometry. Application to critically ill patients and patients with osteoarticular infections. [Link]

  • SynZeal. Ceftazidime EP Impurity A. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Ceftazidime Impurity A

Abstract This application note presents a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ceftazidime Impurity A (Δ²-Ceftazidime) in c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ceftazidime Impurity A (Δ²-Ceftazidime) in ceftazidime active pharmaceutical ingredients (API) and finished drug products. The method is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol and explaining the scientific rationale behind the chromatographic choices. Adherence to this method ensures compliance with pharmacopeial standards and supports robust quality control throughout the drug lifecycle.

Introduction: The Significance of Controlling Ceftazidime Impurity A

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity, particularly against Gram-negative organisms like Pseudomonas aeruginosa.[1][2] Its efficacy and safety are paramount, necessitating strict control over impurities that can arise during synthesis or degradation.[3] Ceftazidime Impurity A, also known as Δ²-Ceftazidime, is a prominent degradation product formed via the isomerization of the double bond within the cephem nucleus of the parent molecule.[4]

This structural change, while seemingly minor, renders the molecule antibacterially inactive.[4] The presence of Impurity A signifies a loss of potency and is a critical quality attribute (CQA) that must be monitored. Regulatory bodies, including the European Pharmacopoeia (EP), list Impurity A and set stringent limits for its presence in ceftazidime drug substances and products.[4][5] Therefore, a reliable and validated analytical method is essential for its quantification.

In silico toxicological studies suggest that the pharmacokinetic and toxicity profiles of Impurity A are similar to the parent ceftazidime, indicating potential for hepatotoxicity and genotoxicity.[4][6] This underscores the importance of controlling this impurity to ensure patient safety.

Method Development Rationale: A Scientist's Perspective

The development of a robust HPLC method requires a systematic approach grounded in the physicochemical properties of the analytes and the principles of chromatography. The goal was to achieve baseline separation between ceftazidime and Impurity A, as well as from other potential degradation products, ensuring the method is "stability-indicating."

Column Chemistry and Stationary Phase Selection

A reversed-phase (RP) HPLC approach was selected due to the polar nature of ceftazidime and its impurities. The workhorse of RP chromatography, the octadecylsilyl (C18) stationary phase, was chosen for its proven versatility and robustness in separating a wide range of pharmaceutical compounds.[7] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size provides a good balance between resolution, efficiency, and backpressure, making it suitable for routine quality control analysis.[7]

Mobile Phase Optimization

The mobile phase is the primary tool for manipulating selectivity and retention in reversed-phase HPLC.

  • Aqueous Component & pH Control: A phosphate buffer was selected for the aqueous phase. Controlling the pH is critical because ceftazidime and Impurity A have multiple ionizable functional groups. A pH of approximately 3.9, adjusted with phosphoric acid, ensures the consistent ionization state of the analytes, leading to reproducible retention times and sharp peak shapes.[7] This pH is also well within the stable operating range for silica-based C18 columns.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier over methanol. Its lower viscosity results in lower backpressure, and it often provides different selectivity and better peak shapes for nitrogen-containing heterocyclic compounds like ceftazidime.

  • Gradient Elution: A gradient elution program was implemented. This approach is superior to an isocratic elution for this application as it allows for the effective elution of both early-retained polar impurities and the more retained main analytes within a reasonable run time, while maintaining sharp peaks.

Detection Wavelength

The detection wavelength was set at 255 nm . This choice is based on the UV-Vis absorbance spectra of ceftazidime and its related impurities, which show a significant absorbance maximum around this wavelength, providing high sensitivity for all relevant compounds.[7]

Column Temperature

Maintaining a constant column temperature of 35 °C is crucial for ensuring the reproducibility of retention times.[7] Elevated temperatures also reduce mobile phase viscosity, lowering backpressure and sometimes improving peak efficiency.

The logical workflow for this method development is illustrated in the diagram below.

MethodDevelopmentWorkflow A Define Goal: Quantify Ceftazidime Impurity A B Review Physicochemical Properties (pKa, logP, UV spectra of Ceftazidime & Impurity A) A->B C Consult Pharmacopoeias (EP, USP) for starting points B->C G Select Detector & Wavelength: UV @ 255 nm B->G D Select Mode: Reversed-Phase HPLC C->D E Select Column: C18, 250x4.6mm, 5µm D->E F Select Initial Mobile Phase: Phosphate Buffer & Acetonitrile D->F H Optimize Mobile Phase (pH, Gradient, Organic %) F->H I System Suitability Testing (Resolution, Tailing Factor) H->I J Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) I->J Is method stability-indicating? K Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) J->K L Final Validated Method K->L

Caption: HPLC Method Development Workflow.

Detailed Analytical Protocol

This protocol provides step-by-step instructions for the quantification of Ceftazidime Impurity A.

Equipment and Reagents
  • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • pH meter.

  • Ceftazidime Reference Standard (RS).

  • Ceftazidime Impurity A Certified Reference Material (CRM).

  • Acetonitrile (HPLC grade).

  • Ammonium Dihydrogen Phosphate (AR grade).

  • Phosphoric Acid (AR grade).

  • Water (HPLC grade).

Chromatographic Conditions
ParameterCondition
Column Alltima C18 (or equivalent), 250 mm x 4.6 mm, 5 µm
Mobile Phase A 22.6 g/L Ammonium Dihydrogen Phosphate in water, pH adjusted to 3.9 with 10% (v/v) Phosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.3 mL/min
Column Temperature 35 °C
Detection UV at 255 nm
Injection Volume 20 µL
Run Time 40 minutes

This method is based on conditions described in the European Pharmacopoeia and scientific literature.[5][7]

Preparation of Solutions
  • Reference Solution (a): Accurately weigh about 5.0 mg of Ceftazidime Impurity A CRM and transfer to a 20.0 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Dilute 1.0 mL of this solution to 20.0 mL with Mobile Phase A.

  • Reference Solution (b) - System Suitability: Accurately weigh about 5 mg of Ceftazidime Impurity A CRM and 5 mg of Ceftazidime RS and transfer to a 20.0 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Dilute 1.0 mL of this solution to 20.0 mL with Mobile Phase A.

  • Test Solution: Accurately weigh about 100.0 mg of the ceftazidime sample to be tested and transfer to a 20.0 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Dilute 5.0 mL of this solution to 20.0 mL with Mobile Phase A.

System Suitability Test (SST)

Before sample analysis, perform injections of the system suitability solution (Reference Solution b). The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Resolution The resolution between the ceftazidime and Impurity A peaks must be not less than 5.0 .[5]
Tailing Factor (Asymmetry) The tailing factor for both the ceftazidime and Impurity A peaks should be not more than 2.0 .
Repeatability (RSD%) The relative standard deviation (RSD) for six replicate injections of the Impurity A peak area should be not more than 5.0% .
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test as described in section 3.4.

  • Inject the Test Solution and Reference Solution (a).

  • Continue the chromatography of the Test Solution for at least three times the retention time of the main ceftazidime peak to ensure all late-eluting impurities are detected.

  • Identify the peaks of ceftazidime and Impurity A in the sample chromatogram by comparing their retention times with those from the reference solutions.

Calculation

Calculate the percentage of Ceftazidime Impurity A in the sample using the following formula:

% Impurity A = (Area_ImpA_Sample / Area_ImpA_Ref) * (Conc_ImpA_Ref / Conc_Sample) * 100

Where:

  • Area_ImpA_Sample = Peak area of Impurity A in the Test Solution chromatogram.

  • Area_ImpA_Ref = Peak area of Impurity A in the Reference Solution (a) chromatogram.

  • Conc_ImpA_Ref = Concentration (mg/mL) of Impurity A in Reference Solution (a).

  • Conc_Sample = Concentration (mg/mL) of the ceftazidime sample in the Test Solution.

Method Validation and Forced Degradation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8]

Specificity (Forced Degradation)

To prove the stability-indicating nature of the method, forced degradation studies must be performed on the ceftazidime drug substance.[9][10] The drug is subjected to stress conditions to produce degradation products. The method's specificity is confirmed if the ceftazidime and Impurity A peaks are well-resolved from any degradants formed.

Forced Degradation Protocol:

  • Acid Hydrolysis: Dissolve ceftazidime in 0.1 N HCl and heat at 60°C for 30 minutes. Neutralize before injection.[11]

  • Base Hydrolysis: Dissolve ceftazidime in 0.1 N NaOH and keep at room temperature for 15 minutes. Neutralize before injection.

  • Oxidative Degradation: Treat ceftazidime solution with 3-20% H₂O₂ at 60°C for 30 minutes.[10][11]

  • Thermal Degradation: Expose solid ceftazidime powder to 60°C in a hot air oven.[11]

  • Photolytic Degradation: Expose ceftazidime solution to UV light (e.g., 200 Watt hours/m²) in a photostability chamber.[10]

The chromatograms from these studies should demonstrate that the main ceftazidime peak and the Impurity A peak are pure and free from co-eluting peaks, as determined by a photodiode array (PDA) detector.

Linearity, Accuracy, and Precision

The method's performance characteristics must be established through formal validation.

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 for Impurity A over a range from the reporting threshold to 120% of the specification limit.
Accuracy Mean recovery between 98.0% and 102.0% for Impurity A spiked into the sample matrix at different concentration levels.[8]
Precision - Repeatability (Intra-day): RSD ≤ 2.0% - Intermediate Precision (Inter-day): RSD ≤ 3.0%
Limit of Quantitation (LOQ) The lowest concentration of Impurity A that can be quantified with acceptable precision and accuracy. Typically determined by a signal-to-noise ratio of 10:1.
Limit of Detection (LOD) The lowest concentration of Impurity A that can be detected. Typically determined by a signal-to-noise ratio of 3:1.

Conclusion

The HPLC method detailed in this application note is robust, specific, and stability-indicating for the quantification of Ceftazidime Impurity A. By providing a comprehensive protocol and explaining the scientific rationale for the method's parameters, this guide serves as a valuable resource for analytical laboratories. Proper implementation and validation of this method will ensure the reliable monitoring of this critical impurity, contributing to the overall quality, safety, and efficacy of ceftazidime products.

References

  • Desai, D., et al. (2018). Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 1226-1238. Retrieved from [Link]

  • Gaudiano, M. C., et al. (2004). Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 543-553. Retrieved from [Link]

  • Desai, D., et al. (2018). Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. SlideShare. Retrieved from [Link]

  • El-Bagary, R. I., et al. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Annals of Reviews and Research, 1(3). Retrieved from [Link]

  • Reddy, J. M., et al. (2015). A validated stability indicating rp-hplc method for simultaneous determination of tobramycin and ceftazidime in pharmaceutical formulations. International Journal of Pharmacy, 5(3), 976-984. Retrieved from [Link]

  • Fresenius Kabi. (2022, February 17). Product Monograph - Ceftazidime for Injection, USP. Retrieved from [Link]

  • Rashmitha, N., et al. (2010). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. International Journal of Chemical Sciences, 8(1), 377-392. Retrieved from [Link]

  • TSJ Journals. (n.d.). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. Retrieved from [Link]

  • IJNRD. (2022, May). Validated Analytical Approaches for the Determination of Ceftazidime in Bulk and Formulated Products. Retrieved from [Link]

  • Wang, G. J., et al. (2007). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Journal of Food and Drug Analysis, 15(1). Retrieved from [Link]

  • Zhang, Q., et al. (2008). Determination of ceftazidime and impurities using high performance liquid chromatography. Se Pu, 26(4), 498-501. Retrieved from [Link]

  • PubChem. (n.d.). Ceftazidime Impurity A. Retrieved from [Link]

  • Islam, M. S., et al. (2012). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Dhaka University Journal of Pharmaceutical Sciences, 11(2), 145-150. Retrieved from [Link]

  • Servais, H., & Tulkens, P. M. (2001). Degradation pathways of ceftazidime as determined by HPLC-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Servais, H., & Tulkens, P. M. (2001). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial Agents and Chemotherapy, 45(9), 2643-2647. Retrieved from [Link]

  • Guan, L., et al. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers in Pharmacology, 10, 334. Retrieved from [Link]

  • European Pharmacopoeia. (2008). Ceftazidime Monograph (01/2008:1182). Retrieved from [Link]

  • U.S. Pharmacopeia. (2008). USP31-NF26 S1, Monograph: Ceftazidime for Injection. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of Ceftazidime and its main impurities and degradation products. Retrieved from [Link]

  • PubChem. (n.d.). Ceftazidime. Retrieved from [Link]

  • Pawar, S., et al. (2021). Developing a Validated HPLC Method for Quantification of Ceftazidime Employing Analytical Quality by Design and Monte Carlo Simulations. AAPS PharmSciTech, 22(5), 183. Retrieved from [Link]

  • Sandoz. (2015, March 5). Product Monograph Pr Ceftazidime for Injection, USP. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011, November 22). Ceftazidime for Injection. Retrieved from [Link]

  • U.S. Pharmacopeia. (2017). USP Monographs, Ceftazidime. Retrieved from [Link]

Sources

Application

Application Note: Synthesis, Purification, and Characterization of Ceftazidime Impurity A Reference Standard

Introduction: The Critical Role of Impurity Reference Standards Ceftazidime is a third-generation cephalosporin antibiotic pivotal in treating severe bacterial infections.[1] The safety and efficacy of any active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Impurity Reference Standards

Ceftazidime is a third-generation cephalosporin antibiotic pivotal in treating severe bacterial infections.[1] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, reporting, and toxicological qualification of impurities exceeding specific thresholds.[2][3] The use of highly characterized reference standards is fundamental to this process, enabling the accurate quantification and control of impurities throughout the drug manufacturing process and its shelf life.[4][5]

Ceftazidime Impurity A, as defined by the European Pharmacopoeia (EP), is the Δ-2 isomer of Ceftazidime, also known as Δ-2-Ceftazidime.[6][7] It is a primary degradation product formed via the isomerization of the double bond within the dihydrothiazine ring of the ceftazidime core structure, a transformation that renders the molecule antibacterially inactive.[8][9] Its presence is a critical quality attribute and a key indicator of the stability of ceftazidime drug products.

This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of Ceftazidime Impurity A. The described methodology leverages a controlled, base-catalyzed degradation of ceftazidime, followed by purification via preparative High-Performance Liquid Chromatography (HPLC), to yield a reference standard of sufficient purity and quality for use in validated analytical methods.

Principle of Synthesis: Isomerization via Forced Degradation

A de novo chemical synthesis of Ceftazidime Impurity A is complex and often unnecessary. A more practical and efficient approach is the controlled degradation of the parent drug, ceftazidime. The formation of the Δ-2 isomer from the active Δ-3 isomer is a known degradation pathway for cephalosporins.[10] This isomerization is understood to be a base-catalyzed process.[6]

The mechanism involves the abstraction of a proton from the C-2 position by a base, which leads to the formation of a carbanion intermediate. This intermediate then undergoes electronic rearrangement and reprotonation at the C-4 position, resulting in the formation of a new, thermodynamically stable double bond between C-2 and C-3.[11] By carefully controlling the pH, temperature, and reaction time, this specific isomerization can be favored over other degradation pathways, such as hydrolysis of the β-lactam ring.[12][13]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} caption: "Overall workflow for the synthesis and characterization of the reference standard."

Materials and Equipment

Reagents and Chemicals
  • Ceftazidime (Pentahydrate or other high-purity form)

  • Sodium Hydroxide (NaOH), 0.1 N solution

  • Hydrochloric Acid (HCl), 0.1 N solution

  • Ammonium Dihydrogen Phosphate (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade / Milli-Q or equivalent)

  • Methanol (HPLC grade)

  • Deuterium Oxide (D₂O) for NMR analysis

Equipment
  • Analytical Balance

  • pH Meter

  • Magnetic Stirrer and Stir Bars

  • Temperature-controlled Water Bath or Heating Mantle

  • Preparative HPLC system with a UV detector and fraction collector

  • Reversed-phase C18 preparative column (e.g., 250 mm x 20 mm, 5-10 µm)

  • Analytical HPLC system with UV or PDA detector

  • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

  • Lyophilizer (Freeze-dryer)

  • Rotary Evaporator

  • Standard laboratory glassware

Experimental Protocols

PART A: Synthesis via Base-Catalyzed Isomerization

This protocol is designed to induce the formation of Impurity A through controlled alkaline stress. The goal is to achieve significant conversion without causing excessive formation of other degradation products.

  • Preparation of Ceftazidime Solution: Accurately weigh approximately 1.0 g of Ceftazidime reference substance and dissolve it in 100 mL of HPLC-grade water in a flask. Stir until fully dissolved.

  • pH Adjustment: Gently stir the solution at room temperature. Slowly add 0.1 N NaOH dropwise while continuously monitoring the pH. Adjust the pH of the solution to approximately 8.0 - 8.5.

    • Causality Insight: A mildly basic pH is crucial. It is sufficient to catalyze the proton abstraction required for isomerization but mild enough to minimize the rapid hydrolysis of the beta-lactam ring, which is more prevalent under stronger basic or acidic conditions.[6][12]

  • Controlled Thermal Stress: Place the flask in a water bath pre-heated to 40-45°C. Allow the reaction to proceed for 4-6 hours.

  • Reaction Monitoring (Optional but Recommended): Periodically (e.g., every hour), withdraw a small aliquot (approx. 0.5 mL), neutralize it with 0.1 N HCl, and analyze it by analytical HPLC to monitor the formation of Impurity A relative to the parent ceftazidime peak.

  • Quenching the Reaction: After the desired level of conversion is achieved (or after 6 hours), remove the flask from the water bath and cool it to room temperature. Carefully neutralize the solution by adding 0.1 N HCl dropwise until a pH of ~6.5-7.0 is reached. This neutralized solution is the "Crude Synthesis Mixture."

PART B: Purification by Preparative HPLC

The crude mixture contains unreacted ceftazidime, the target Impurity A, and potentially other minor degradation products. Preparative HPLC is the definitive method for isolating the impurity with high purity.[14][15]

ParameterCondition
System Preparative HPLC with UV Detector and Fraction Collector
Column Reversed-Phase C18 (e.g., 250 mm x 20 mm, 10 µm)
Mobile Phase A 0.05 M Ammonium Dihydrogen Phosphate buffer in water
Mobile Phase B Acetonitrile
Elution Mode Isocratic or a shallow gradient (e.g., 5-15% B over 30 min) may be required for optimal separation.
Flow Rate 15-20 mL/min (will vary based on column dimensions)
Detection Wavelength 255 nm
Injection Volume Load an appropriate volume of the filtered Crude Synthesis Mixture.

Procedure:

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the crude mixture. Collect fractions corresponding to the peak identified as Impurity A (it will have a different retention time than the main ceftazidime peak).

  • Pooling and Concentration: Analyze the collected fractions using analytical HPLC to confirm their purity. Pool the fractions that meet the desired purity (>95%). Reduce the solvent volume using a rotary evaporator under reduced pressure at a low temperature (<35°C).

  • Lyophilization: Transfer the concentrated aqueous solution to a lyophilizer to remove the remaining water, yielding the final Impurity A reference standard as a solid powder.

PART C: Characterization and Qualification

The identity, purity, and structure of the synthesized standard must be unequivocally confirmed.[16]

1. Purity Assessment by HPLC: A validated, stability-indicating analytical HPLC method is used to determine the final purity of the standard.[1][17]

ParameterCondition
System Analytical HPLC with UV/PDA Detector
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Mixture of phosphate buffer and acetonitrile (e.g., 93:7 v/v of 22.6 g/L ammonium dihydrogen phosphate at pH 3.9).[18]
Flow Rate 1.0 - 1.3 mL/min
Column Temperature 35°C
Detection Wavelength 255 nm
Expected Result A single major peak corresponding to Impurity A. Purity should be ≥95% (as determined by area percent).

2. Identity Confirmation by LC-MS: This technique confirms that the synthesized impurity is an isomer of the parent drug.

TechniqueExpected Result
LC-MS (ESI+) The mass spectrum should show a protonated molecular ion peak [M+H]⁺ at m/z 547.6, identical to that of Ceftazidime.

3. Structural Elucidation by NMR: ¹H NMR is the definitive technique to confirm the structural isomerization from the Δ-3 to the Δ-2 form.

TechniqueExpected Key Observations
¹H NMR (D₂O) The most significant change will be the appearance of a new singlet for the proton at the C-2 position (around 6.8 ppm) and the disappearance of the characteristic AB quartet for the C-2 methylene protons seen in the ceftazidime (Δ-3) spectrum. The signal for the H-4 proton will also shift.[11]

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} caption: "Isomerization of Ceftazidime (Δ-3) to Impurity A (Δ-2)."

Stability and Storage

Reference standards for cephalosporin impurities are often susceptible to degradation.

  • Storage Conditions: The lyophilized Ceftazidime Impurity A reference standard should be stored in a tightly sealed, desiccated container at -20°C or below to minimize degradation.[8]

  • Handling: Before use, allow the container to warm to room temperature in a desiccator to prevent moisture condensation.

  • Stability: Long-term stability should be periodically monitored using the validated analytical HPLC method.

References

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • Qu, B., Ou, B. L., Chen, D. Y., & Hu, Y. Z. (2010). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Journal of Food and Drug Analysis, 18(5), 7. [Link]

  • Qu, B., Ou, B. L., Chen, D. Y., & Hu, Y. Z. (2010). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Journal of Food and Drug Analysis. [Link]

  • Qu, B. (2010). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Journal of Food and Drug Analysis. [Link]

  • TSI Journals. (2009). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. [Link]

  • SynZeal. (n.d.). Ceftazidime EP Impurity A. Retrieved from [Link]

  • PMDA. (1996). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • Airiti Library. (2010). Identification, Synthesis and Spectral Characterization of a Potential Impurity of Ceftazidime. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Zhang, Y., et al. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers in Pharmacology. [Link]

  • HTS Biopharma. (n.d.). Ceftazidime EP Impurity A. Retrieved from [Link]

  • European Pharmacopoeia. (2008). Ceftazidime Monograph 6.0. [Link]

  • Vilanova, B., et al. (1993). Δ3-Δ2 isomerization of cephalosporins: the effect of the substituent at the 3-position. Helvetica Chimica Acta. [Link]

  • Reddy, G. O., et al. (2012). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Science of Advanced Materials. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • ResearchGate. (n.d.). Structure of Ceftazidime and its main impurities and degradation products. [Link]

  • Zając, M., Siwek, J., & Muszalska, I. (1998). The mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica-Drug Research. [Link]

Sources

Method

1H and 13C NMR spectroscopy characterization of ceftazidime impurity A

Application Note: 1 H and 13 C NMR Spectroscopy Characterization of Ceftazidime Impurity A ( Δ2 -Ceftazidime) Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: 1D and 2D N...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1 H and 13 C NMR Spectroscopy Characterization of Ceftazidime Impurity A ( Δ2 -Ceftazidime)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction & Scientific Context

Ceftazidime is a broad-spectrum, third-generation cephalosporin antibiotic widely utilized to treat severe Gram-negative bacterial infections. Throughout its manufacturing process and shelf-life, Ceftazidime is susceptible to degradation, necessitating rigorous quality control. According to the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), one of the most critical related substances to monitor is Ceftazidime Impurity A , chemically identified as Δ2 -ceftazidime[1].

From an analytical standpoint, standard liquid chromatography-mass spectrometry (LC-MS) is insufficient for the absolute structural elucidation of Impurity A. Because Ceftazidime and Impurity A are exact structural isomers (isobaric, m/z 547.1 [M+H]+ ), their mass spectra are nearly indistinguishable[2]. Therefore, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive, self-validating technique to map the exact position of the double bond within the cephem nucleus.

The Causality of Isomerization: Structural and Magnetic Impact

To understand the NMR protocol, one must first understand the chemical causality behind the degradation. In the active pharmaceutical ingredient (API), the dihydrothiazine ring of the cephem nucleus contains a Δ3 double bond (located between C3 and C4).

Under mild basic conditions or thermal stress, the protons at the C2 position—activated by the adjacent electron-withdrawing sulfur atom and the Δ3 double bond—become slightly acidic. Deprotonation at C2 forms an intermediate carbanion, which subsequently reprotonates at C4. This mechanism forces the migration of the double bond to the Δ2 position (between C2 and C3)[1][3]. This seemingly minor isomerization completely abolishes the drug's antibacterial efficacy[4].

Isomerization A Ceftazidime API (Δ³-Cephem) Active B Base / Thermal Stress (Proton Abstraction at C2) A->B Degradation Pathway C Ceftazidime Impurity A (Δ²-Cephem) Inactive B->C Double Bond Migration

Fig 1. Degradation pathway of Ceftazidime to Impurity A via double bond migration.

The NMR Consequence: This double bond migration fundamentally alters the hybridization states of the C2 and C4 atoms, triggering massive, predictable changes in their magnetic environments:

  • C2 Position: Transitions from an sp3 -hybridized methylene ( CH2​ ) to an sp2 -hybridized methine ( CH= ).

  • C4 Position: Transitions from an sp2 -hybridized quaternary carbon to an sp3 -hybridized methine ( CH ).

Experimental Protocol

This methodology outlines a self-validating workflow designed to unambiguously confirm the presence of Δ2 -ceftazidime using a combination of 1D and 2D NMR techniques.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10–15 mg of the isolated impurity or Ceftazidime Impurity A reference standard.

    • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D). DMSO- d6​ is selected over D2​O to prevent the rapid hydrogen-deuterium exchange of the critical C4 proton and to allow observation of the amide protons[2].

    • Transfer the homogenous solution into a standard 5 mm NMR tube.

  • Instrument Configuration:

    • Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear cryoprobe for enhanced sensitivity.

    • Set the probe temperature to 298 K.

  • Acquisition Parameters:

    • 1 H NMR (1D): Spectral width of 12 ppm, relaxation delay (D1) of 2.0 s, 16–32 scans.

    • 13 C NMR (1D): Spectral width of 250 ppm, relaxation delay (D1) of 2.0 s, 1024–2048 scans (with proton decoupling).

    • 2D NMR (HSQC & HMBC): Acquire standard gradient-selected HSQC and HMBC spectra to map direct C-H bonds and long-range (2-3 bond) connectivity, respectively.

  • Data Processing:

    • Apply a line broadening factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.

    • Calibrate the chemical shift scale using the residual DMSO pentet at δ 2.50 ppm for 1 H and the septet at δ 39.52 ppm for 13 C.

NMR_Workflow cluster_analysis Diagnostic Peak Analysis Prep Sample Preparation 15 mg Impurity A in 0.6 mL DMSO-d6 Acq NMR Acquisition 1H (600 MHz), 13C (150 MHz), 2D NMR Prep->Acq Proc Data Processing Fourier Transform & Phase Correction Acq->Proc C2 Evaluate C2 Position Loss of AB Quartet -> Olefinic Singlet Proc->C2 C4 Evaluate C4 Position Appearance of Aliphatic Proton Proc->C4 Val Structural Confirmation Δ²-Ceftazidime (Impurity A) C2->Val C4->Val

Fig 2. Self-validating NMR workflow for the structural confirmation of Ceftazidime Impurity A.

Data Presentation & Diagnostic Interpretation

The absolute confirmation of Impurity A relies on the disappearance of parent API signals and the emergence of new, predictable signals corresponding to the Δ2 geometry[5].

Table 1: 1 H NMR Diagnostic Chemical Shifts (DMSO- d6​ )
PositionCeftazidime ( Δ3 )Ceftazidime Impurity A ( Δ2 )Diagnostic Shift & Multiplicity Change
C2 δ 3.30 – 3.80 ppm δ 6.00 – 6.50 ppmAB Quartet Singlet/Fine Doublet: The diastereotopic CH2​ protons are replaced by a highly deshielded olefinic proton.
C4 No proton (Quaternary) δ 4.50 – 5.00 ppmNone Singlet/Fine Doublet: A new aliphatic proton appears due to the saturation of the C4 carbon.
C6 δ ~ 5.10 ppm (d) δ ~ 5.20 ppm (d)Minimal shift; retains doublet splitting.
C7 δ ~ 5.80 ppm (dd) δ ~ 5.85 ppm (dd)Minimal shift; retains doublet of doublets splitting.
Table 2: 13 C NMR Diagnostic Chemical Shifts (DMSO- d6​ )
PositionHybridization ChangeCeftazidime ( Δ3 )Ceftazidime Impurity A ( Δ2 )
C2 sp3→sp2 δ ~ 25 – 30 ppm δ ~ 110 – 120 ppm
C3 sp2→sp2 δ ~ 120 – 125 ppm δ ~ 125 – 130 ppm
C4 sp2→sp3 δ ~ 130 – 135 ppm δ ~ 50 – 60 ppm
Self-Validating 2D NMR Confirmation

To ensure the highest level of scientific integrity, 1D assignments must be corroborated via 2D NMR:

  • HSQC: Validates the hybridization changes by directly correlating the new 1 H olefinic signal at δ ~6.2 ppm to the sp2 13 C signal at δ ~115 ppm (C2), and the new aliphatic 1 H signal at δ ~4.8 ppm to the sp3 13 C signal at δ ~55 ppm (C4).

  • HMBC: Confirms the intact β -lactam ring by demonstrating long-range 3JCH​ coupling from the newly formed C4 proton to the C8 β -lactam carbonyl carbon ( δ ~164 ppm).

Conclusion

The characterization of Ceftazidime Impurity A requires a mechanistic understanding of cephalosporin degradation. By utilizing the predictable changes in carbon hybridization that occur during Δ3→Δ2 isomerization, scientists can deploy 1 H and 13 C NMR spectroscopy as a robust, self-validating tool to definitively identify and quantify this critical pharmaceutical impurity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23659635, delta-2-Ceftazidime." PubChem. Available at: [Link]

  • Journal of Food and Drug Analysis. "Identification, synthesis and spectral characterization of a potential impurity of ceftazidime." JFDA Online. Available at: [Link]

  • ResearchGate. "Novel Approach for the Conversion of Natural Δ3 Cephalosporin Derivatives into Corresponding Δ2 Cephalosporin Derivatives." Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for the Detection and Quantification of Ceftazidime Impurity A

Abstract and Introduction Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity, particularly against Gram-negative organisms like Pseudomonas aeruginosa.[1][2] The chemical stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity, particularly against Gram-negative organisms like Pseudomonas aeruginosa.[1][2] The chemical stability of Ceftazidime is a critical quality attribute, as it is susceptible to degradation, which can impact its safety and efficacy.[1][3]

A primary degradation pathway for Ceftazidime is the isomerization of the double bond within the dihydrothiazine ring of its core cephem structure.[1] This process converts the active Δ³-isomer (Ceftazidime) into the inactive Δ²-isomer, known formally as Ceftazidime Impurity A in the European Pharmacopoeia (EP).[1][4] The formation of Impurity A directly reduces the potency of the drug product and is therefore a critical parameter to monitor throughout the manufacturing process and shelf-life of the product.[1]

Regulatory bodies, including those overseeing the European and United States Pharmacopeias (USP), mandate strict controls on impurities.[1][5] Therefore, a validated stability-indicating assay method (SIAM) is essential. A SIAM is a rigorously tested analytical procedure proven to accurately measure the decrease in the active pharmaceutical ingredient (API) content due to degradation. Crucially, it must be able to separate the API from its degradation products, process-related impurities, and excipients.[6]

This application note provides a comprehensive, field-proven protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate and quantify Ceftazidime from its critical degradant, Impurity A. The protocol includes detailed methodologies for forced degradation studies, as stipulated by the International Council for Harmonisation (ICH) guidelines, to definitively establish the method's specificity and stability-indicating capabilities.[7][8]

The Scientific Rationale: Isomerization and Loss of Activity

The key structural difference between Ceftazidime and Impurity A is the position of the double bond in the cephem nucleus. This seemingly minor shift from the delta-3 to the delta-2 position results in a significant conformational change in the molecule, leading to a near-complete loss of antibacterial activity.[1] Controlling this impurity is not just a matter of regulatory compliance but is fundamental to ensuring the therapeutic efficacy of the final drug product.

G Ceftazidime Ceftazidime (Active Δ³-Isomer) ImpurityA Ceftazidime Impurity A (Inactive Δ²-Isomer) Ceftazidime->ImpurityA Isomerization (Double Bond Migration)

Caption: Isomerization of active Ceftazidime to its inactive Impurity A.

Experimental Workflow and Methodology

The overall strategy involves preparing the drug substance, subjecting it to a series of controlled stress conditions to induce degradation, and then analyzing the stressed and unstressed samples using a validated HPLC method to confirm that the API peak is resolved from all potential degradants, especially Impurity A.

G cluster_prep 1. Preparation cluster_stress 2. Forced Degradation (Specificity) cluster_analysis 3. Analysis cluster_report 4. Reporting Prep Sample & Standard Preparation Prep->Stress_Group Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photo Photolytic Stress HPLC HPLC Separation & UV Detection Stress_Group->HPLC Data Peak Identification, Quantification & Validation HPLC->Data

Caption: Overall experimental workflow for the stability-indicating analysis.

Materials, Reagents, and Instrumentation
  • Reference Standards: Ceftazidime Pentahydrate (USP or EP grade), Ceftazidime Impurity A (CRS).

  • Solvents: HPLC-grade Acetonitrile and Methanol. Water should be of HPLC grade or purified (e.g., Milli-Q).

  • Reagents: Potassium Dihydrogen Phosphate, Phosphoric Acid, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂). All reagents should be of analytical grade or higher.

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[9] A pH meter and an analytical balance are also required.

HPLC Method Protocol and Conditions

This method is based on principles outlined in pharmacopeial monographs and validated methods from peer-reviewed literature.[10][11][12][13] The use of a PDA detector is highly recommended as it enables peak purity analysis, a key component of demonstrating specificity.

Table 1: Recommended HPLC Chromatographic Conditions

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm The C18 stationary phase provides excellent hydrophobic retention and selectivity for Ceftazidime and its related substances.
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with Phosphoric Acid Buffered aqueous phase controls the ionization state of the analytes, ensuring consistent retention times and sharp peak shapes.
Mobile Phase B Acetonitrile The organic modifier used to elute analytes from the C18 column.
Elution Mode Gradient A gradient elution is often necessary to provide adequate resolution between early-eluting polar impurities and the main API peak, as well as any late-eluting nonpolar degradants.[10][12]
Gradient Program Time 0-5 min: 5% B; 5-20 min: 5% to 40% B; 20-25 min: 40% B; 25-30 min: 40% to 5% B; 30-35 min: 5% B This program ensures good separation of Impurity A (which typically elutes just before Ceftazidime) and clears the column of other potential degradants.[12]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a balance between run time and separation efficiency.
Column Temp. 35 °C Elevated temperature reduces mobile phase viscosity, improves peak shape, and ensures reproducible retention times.[10]
Detection UV at 254 nm Ceftazidime and its chromophoric impurities exhibit strong absorbance at this wavelength, providing good sensitivity.[9][10][11][12]

| Injection Volume | 20 µL | Standard volume for quantitative analysis. |

Protocol for Solution Preparation:

  • Mobile Phase A Preparation: Dissolve approximately 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 4.0 using diluted Phosphoric Acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (0.5 mg/mL): Accurately weigh about 25 mg of Ceftazidime Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Impurity A Stock Solution (0.5 mg/mL): Accurately weigh about 5 mg of Ceftazidime Impurity A Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • System Suitability Solution (Resolution Solution): Prepare a mixed solution containing approximately 0.5 mg/mL of Ceftazidime and 0.01 mg/mL of Impurity A in Mobile Phase A. This solution is critical for verifying system performance.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Ceftazidime sample (drug substance or product) into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

System Suitability Test (SST): Before sample analysis, inject the System Suitability Solution. The acceptance criteria must be met:

  • Resolution: The resolution between the Impurity A peak and the Ceftazidime peak must be not less than 4.0 .[12] This is a critical parameter that ensures the two compounds are baseline separated, allowing for accurate quantification.

  • Tailing Factor: The tailing factor for the Ceftazidime peak should be not more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the Ceftazidime standard should be not more than 2.0%.

Forced Degradation Study Protocol

Forced degradation (or stress testing) is the cornerstone of developing and validating a stability-indicating method.[6] The objective is to intentionally degrade the sample to an extent of 5-20%, which is sufficient to produce and detect degradation products without destroying the molecule entirely.[7]

Table 2: Standard Conditions for Forced Degradation Studies

Stress Condition Protocol Details Rationale
Acid Hydrolysis Mix sample solution with 0.1 M HCl. Heat at 60 °C for 2-4 hours. Cool and neutralize with 0.1 M NaOH before dilution and injection. Simulates acidic environments and promotes acid-catalyzed degradation pathways.
Base Hydrolysis Mix sample solution with 0.1 M NaOH. Keep at room temperature for 1-2 hours. Neutralize with 0.1 M HCl before dilution and injection. Beta-lactam rings are highly susceptible to base hydrolysis; this is often a primary degradation route.[14]
Oxidative Mix sample solution with 3% H₂O₂. Keep at room temperature for 4-6 hours, protected from light. Tests the susceptibility of the molecule to oxidation, which can occur during manufacturing or storage.
Thermal Expose solid drug substance to 80 °C dry heat in an oven for 24-48 hours. Dissolve, dilute, and inject. Evaluates the intrinsic thermal stability of the drug in its solid state.[6][15]

| Photolytic | Expose solid and solution samples to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/m².[6][15] A control sample should be wrapped in foil. | As per ICH Q1B guidelines, this tests for light-induced degradation.[16] |

Data Analysis from Forced Degradation: For each stress condition, the resulting chromatogram must be carefully examined. The primary goals are:

  • Demonstrate Specificity: Confirm that the Ceftazidime peak is well-resolved from all degradation product peaks, including Impurity A.

  • Peak Purity Analysis: If using a PDA detector, perform peak purity analysis on the Ceftazidime peak in each stressed sample to confirm it is spectrally homogeneous and free of co-eluting impurities.

  • Mass Balance: Attempt to achieve mass balance, where the sum of the increase in impurities and the remaining API is close to 100% of the initial API amount. This confirms that all major degradation products are being detected.

Method Validation Principles

Once the method's specificity is established through forced degradation, it must be fully validated according to ICH Q2(R1) or the newer Q2(R2) guidelines to prove its suitability for its intended purpose.[17][18][19]

  • Specificity: Proven by the forced degradation study.

  • Linearity: Assessed at a minimum of five concentration levels for both Ceftazidime and Impurity A. A correlation coefficient (r²) of >0.999 is typically expected.

  • Range: The interval between the upper and lower concentrations that have been shown to be accurate, precise, and linear.

  • Accuracy: Determined by recovery studies (spiking a placebo with known amounts of API and impurities) at multiple levels. Recoveries of 98.0-102.0% are generally required.

  • Precision:

    • Repeatability (Intra-assay): Analysis of multiple samples by the same analyst on the same day.

    • Intermediate Precision (Inter-assay): Analysis on different days, by different analysts, or with different equipment. RSD values should be <2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. This is critical for quantifying impurities at low levels.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be detected but not necessarily quantified.

  • Robustness: Demonstrated by making small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±10%) and showing that the results remain reliable.

Conclusion

The RP-HPLC method detailed in this application note provides a robust, reliable, and scientifically sound protocol for the stability-indicating analysis of Ceftazidime and its critical degradation product, Impurity A. By integrating principles from official pharmacopeias and adhering to ICH guidelines for forced degradation and method validation, this procedure ensures the generation of accurate data essential for quality control, stability studies, and regulatory submissions. The successful separation of Impurity A from the parent compound is fundamental to guaranteeing the potency and safety of Ceftazidime drug products.

References

  • Benchchem. (n.d.). Significance of delta-2-Ceftazidime as a Pharmaceutical Impurity: A Technical Guide.
  • ResearchGate. (2025, August 5). Determination of ceftazidime and impurities using high performance liquid chromatography.
  • ResearchGate. (n.d.). Structure of Ceftazidime and its main impurities and degradation products.
  • Benchchem. (n.d.). Comparative Stability of Ceftazidime Formulations: A Guide for Researchers.
  • ResearchGate. (2018, February 7). (PDF) Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections.
  • Benchchem. (n.d.). Application Notes and Protocol for Forced Degradation of Cefodizime in the Laboratory.
  • Journal of Food and Drug Analysis. (n.d.). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • European Pharmacopoeia. (2023, February 2). CEFTAZIDIME PENTAHYDRATE WITH SODIUM CARBONATE FOR INJECTION.
  • Veeprho. (n.d.). Ceftazidime Impurities and Related Compound.
  • Benchchem. (n.d.). Application Notes and Protocols for a Validated Method of Ceftazidime Impurity Profiling.
  • SlideShare. (n.d.). Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC.
  • European Pharmacopoeia. (n.d.). List of European Pharmacopoeia Reference Standards.
  • IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • Scribd. (n.d.). European Pharmacopoeia Impurity Standards | PDF.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • USP-NF. (n.d.). Ceftazidime - USP-NF ABSTRACT.
  • Sandoz. (2022, February 17). PRODUCT MONOGRAPH.
  • HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • WG Critical Care. (2013, March 15). CEFTAZIDIME FOR INJECTION, USP.
  • Fresenius Kabi. (2015, March 5). PRODUCT MONOGRAPH Pr CEFTAZIDIME FOR INJECTION, USP.
  • US Pharmacopeia (USP). (n.d.). Priority Monographs.
  • ICH. (n.d.). Quality Guidelines.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing ceftazidime impurity A formation during lyophilized drug storage

Technical Support Center: Ceftazidime Formulation & Stability A Guide to Preventing Impurity A Formation in Lyophilized Ceftazidime Welcome to the Technical Support Center. This guide is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ceftazidime Formulation & Stability

A Guide to Preventing Impurity A Formation in Lyophilized Ceftazidime

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with lyophilized ceftazidime. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable insights to help you understand and mitigate the formation of Impurity A during the storage of your lyophilized drug product. This resource combines troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental and developmental work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of ceftazidime and the formation of its critical degradation product, Impurity A.

Section 1: Understanding the Degradation Product

Q1: What is Ceftazidime Impurity A and why is it a concern?

Ceftazidime Impurity A, as defined by the European Pharmacopoeia (EP), is Δ-2-Ceftazidime.[1] It is a positional isomer of the active pharmaceutical ingredient (API), ceftazidime. The key structural difference is the migration of the double bond within the dihydrothiazine ring from the delta-3 (Δ-3) to the delta-2 (Δ-2) position.[2]

This isomerization is a significant concern because it results in a substantial loss of antibacterial activity.[2] Therefore, the presence of Impurity A above established limits indicates a decrease in the potency and quality of the drug product, making its control a critical aspect of formulation development and quality control.

Q2: What is the primary mechanism for the formation of Impurity A?

The formation of Δ-2-Ceftazidime from ceftazidime is an isomerization reaction.[2] This process is understood to be a base-catalyzed degradation pathway.[2] The reaction involves the abstraction of a proton, leading to a carbanion intermediate, which then rearranges to form the more thermodynamically stable, but antibacterially inactive, Δ-2 isomer. While hydrolysis of the β-lactam ring is another major degradation pathway for ceftazidime, the formation of Impurity A is specifically due to this double-bond migration.[3][4][5]

Ceftazidime Ceftazidime (Δ-3 Isomer) Active ImpurityA Impurity A (Δ-2 Isomer) Inactive Ceftazidime->ImpurityA Isomerization (Base-catalyzed) DegradationProducts Other Degradation Products (e.g., from β-lactam hydrolysis) Ceftazidime->DegradationProducts Hydrolysis, etc. (pH, Temp, Moisture)

Caption: Ceftazidime degradation pathways.

Section 2: Formulation and pH Control

Q3: What is the optimal pH for a pre-lyophilization solution to ensure ceftazidime stability?

The stability of ceftazidime in aqueous solution is highly pH-dependent. The maximum stability is observed in a relatively narrow pH range of 4.5 to 6.5.[6][7][8] Within this window, the rate of hydrolytic degradation is minimized. It is critical to formulate the pre-lyophilization solution within this pH range to prevent significant degradation before the freezing process begins. Alkaline conditions, in particular, accelerate the degradation of ceftazidime.[8]

Q4: Which buffers are recommended for ceftazidime formulations?

While buffers are essential for maintaining the optimal pH, it's important to note that many common buffer species can catalyze the degradation of ceftazidime. Studies have shown that formate, acetate, phosphate, and borate buffers can all accelerate hydrolysis.[6] Therefore, the choice and concentration of the buffer are critical. Phosphate buffers are commonly used, but their catalytic effect must be evaluated. The goal is to select a buffer system that has sufficient capacity to hold the pH in the 4.5 to 6.5 range without actively participating in the degradation of the drug substance. Careful screening of buffer type and concentration is a mandatory step in formulation development.

Section 3: Lyophilization Cycle and Storage

Q5: How does residual moisture in the lyophilized cake affect the formation of Impurity A?

Residual moisture is one of the most critical factors influencing the long-term stability of lyophilized ceftazidime. High levels of residual moisture facilitate molecular mobility, allowing degradation reactions, including isomerization to Impurity A, to occur even in the solid state.[9] The lyophilization cycle, particularly the secondary drying (desorption) phase, must be optimized to reduce residual moisture to a level that ensures product stability throughout its shelf life.[9][10] While ceftazidime is stable in its dry, crystalline state, any residual water can promote the formation of the less stable amorphous form, which is more prone to degradation.[10][11]

Q6: What are the ideal storage conditions for lyophilized ceftazidime?

Lyophilized ceftazidime should be stored at controlled room temperature, protected from light and moisture. As with most chemical reactions, the rate of Impurity A formation is temperature-dependent. Elevated temperatures will accelerate the degradation process.[3][12] Stability studies should be conducted under accelerated conditions (e.g., 40°C / 75% RH) to predict the shelf-life and understand the degradation profile at the recommended storage conditions (e.g., 25°C / 60% RH).

ParameterConditionImpact on Impurity A FormationRationale
pH (Pre-lyo) > 7.0HighBase-catalyzed isomerization and hydrolysis are significantly accelerated.[6][13]
pH (Pre-lyo) 4.5 - 6.5Low Region of maximum stability for ceftazidime in solution.[6][7]
Residual Moisture High (>2%)HighIncreases molecular mobility, facilitating degradation pathways in the solid state.[9]
Storage Temp. Elevated (>25°C)HighProvides the energy needed to overcome the activation barrier for the degradation reaction.[3][7]

Caption: Impact of Key Parameters on Impurity A Formation.

Troubleshooting Guide: Investigating Elevated Impurity A Levels

This guide provides a systematic approach to diagnosing the root cause of out-of-specification (OOS) results for Impurity A in your stored lyophilized product.

start OOS Result: High Impurity A check_storage 1. Verify Storage Conditions - Temperature Logs - Humidity Records - Light Exposure start->check_storage check_moisture 2. Test Residual Moisture - Compare to release spec - Test retain samples check_storage->check_moisture Storage OK root_cause_storage Root Cause: Improper Storage check_storage->root_cause_storage Deviation Found review_lyo 3. Review Lyophilization Cycle - Secondary drying time/temp - Pressure profiles check_moisture->review_lyo Moisture OK root_cause_lyo Root Cause: Inefficient Drying check_moisture->root_cause_lyo Moisture High review_formulation 4. Review Formulation Records - Pre-lyo solution pH - Buffer concentration - Raw material quality review_lyo->review_formulation Cycle OK review_lyo->root_cause_lyo Deviation Found root_cause_formulation Root Cause: Formulation Issue review_formulation->root_cause_formulation Deviation Found

Caption: Troubleshooting workflow for high Impurity A.

Key Experimental Protocol: HPLC Analysis of Ceftazidime and Impurity A

This protocol is a representative stability-indicating HPLC method for the separation and quantification of ceftazidime from Impurity A and other degradation products. Method parameters may require optimization based on your specific equipment and formulation matrix.

Objective: To resolve and quantify Ceftazidime and Impurity A in a lyophilized drug product.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14]

  • Acetonitrile (HPLC grade)

  • Ammonium dihydrogen phosphate

  • Phosphoric acid

  • Water (HPLC grade)

  • Ceftazidime Reference Standard

  • Ceftazidime Impurity A Reference Standard

Chromatographic Conditions:

ParameterCondition
Column Alltima C18 (250 mm x 4.6 mm, 5 µm) or equivalent[14]
Mobile Phase A 22.6 g/L Ammonium dihydrogen phosphate in water, pH adjusted to 3.9 with phosphoric acid[14]
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.3 mL/min[14]
Column Temp. 35°C[14]
Detection UV at 255 nm[14]
Injection Vol. 20 µL

Procedure:

  • Mobile Phase Preparation:

    • Accurately weigh and dissolve 22.6 g of ammonium dihydrogen phosphate in 1 L of HPLC-grade water.

    • Adjust the pH to 3.9 using 10% (v/v) phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas. This is Mobile Phase A.

    • Mobile Phase B is HPLC-grade Acetonitrile.

  • Standard Preparation:

    • Accurately weigh and dissolve the Ceftazidime and Impurity A reference standards in a suitable diluent (e.g., Mobile Phase A) to create a stock solution.

    • Perform serial dilutions to prepare a calibration curve covering the expected concentration range of the API and the impurity specification limit.

  • Sample Preparation:

    • Carefully reconstitute the lyophilized ceftazidime product with a known volume of diluent.

    • Further dilute the reconstituted solution with the diluent to bring the concentration of ceftazidime within the range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the standards and samples onto the column.

    • Integrate the peaks corresponding to ceftazidime and Impurity A.

    • Calculate the concentration of Impurity A in the sample using the calibration curve derived from the reference standards.

References

  • Journal of Food and Drug Analysis. (n.d.). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Retrieved from [Link]

  • Legrand, P., et al. (2007). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial Agents and Chemotherapy, 51(5), 1878-1880. Available from: [Link]

  • Zając, M., Siwek, J., & Muszalska, I. (1998). The mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica, 55(4), 275-278.
  • Zhou, M., & Notari, R. E. (1995). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. Journal of Pharmaceutical Sciences, 84(5), 534-538. Available from: [Link]

  • Jiang, E., & Hu, C. (2008).
  • Zając, M., et al. (1998). Mechanism of ceftazidime degradation in aqueous solutions. ResearchGate. Available from: [Link]

  • Academia.edu. (n.d.). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of ceftazidime as determined by HPLC-mass.... Retrieved from [Link]

  • Zając, M., Siwek, J., & Muszalska, I. (1998). The mechanism of ceftazidime degradation in aqueous solutions. PubMed. Available from: [Link]

  • More, S. M. (2019). Structure of Ceftazidime and its main impurities and degradation products. ResearchGate. Available from: [Link]

  • IJNRD. (2024). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. Retrieved from [Link]

  • Santos, C. A., et al. (2012). Biological and physicochemical stability of ceftazidime and aminophylline on glucose parenteral solution. Brazilian Journal of Pharmaceutical Sciences, 48(4), 689-696. Available from: [Link]

  • PubChem. (n.d.). Ceftazidime Impurity A. Retrieved from [Link]

  • Science Publications. (n.d.). Development and Validation of High Performance Liquid Chromatographic Method for the Simultaneous Determination of Ceftazidime a. Retrieved from [Link]

  • TSI Journals. (2009). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. Retrieved from [Link]

  • Juniper Publishers. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Retrieved from [Link]

  • SynZeal. (n.d.). Ceftazidime EP Impurity A. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the reaction of ceftazidime (80µg/ml) and cefepime (140µg/ml) with NQS. Retrieved from [Link]

  • Allmpus. (n.d.). CEFTAZIDIME EP IMPURITY A. Retrieved from [Link]

  • Wang, Y., et al. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers in Pharmacology, 10, 331. Available from: [Link]

  • Wang, S., et al. (2017). Investigation of the removal mechanism of antibiotic ceftazidime by green algae and subsequent microbic impact assessment. Scientific Reports, 7, 4272. Available from: [Link]

  • MDPI. (2023). Advancements in Pharmaceutical Lyophilization: Integrating QbD, AI, and Novel Formulation Strategies for Next-Generation Biopharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1993). Lyophilization of Parenteral (7/93). Retrieved from [Link]

  • More, S. M. (2019). (PDF) Stabilization of ceftazidime in liquid state using poloxamer and cyclodextrin. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: A Guide to Improving HPLC Peak Symmetry for Ceftazidime Impurity A

As a Senior Application Scientist, I've frequently encountered challenges related to poor peak shape in pharmaceutical impurity analysis. A common issue that compromises data quality is peak tailing, especially for polar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've frequently encountered challenges related to poor peak shape in pharmaceutical impurity analysis. A common issue that compromises data quality is peak tailing, especially for polar, ionizable compounds like Ceftazidime and its related substances. This guide provides a structured, in-depth approach to troubleshooting and resolving peak symmetry issues for Ceftazidime Impurity A, moving from foundational concepts to advanced, actionable protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions researchers face when dealing with asymmetrical peaks.

Q1: What is peak tailing and how is it quantitatively measured?

A: Peak tailing refers to a peak asymmetry where the latter half of the peak is broader than the front half, creating a "tail".[1] This distortion is problematic because it can obscure small, co-eluting impurity peaks and complicate accurate peak integration, leading to unreliable quantification.

The most common metric for measuring this is the USP Tailing Factor (Tf) , also known as the symmetry factor.[2] It is calculated from the peak width at 5% of the peak height. A perfectly symmetrical, Gaussian peak has a Tf of 1.0.[1][3]

  • Tf = 1.0: Perfect symmetry.

  • Tf > 1.0: Peak is tailing.

  • Tf < 1.0: Peak is fronting.

According to the United States Pharmacopeia (USP), a tailing factor between 0.8 and 1.8 is often acceptable for pharmacopeial methods, although a value as close to 1.0 as possible (e.g., < 1.2) is ideal for high-quality data.[4][5] Values exceeding 1.5 often indicate a significant chromatographic issue that requires investigation.[1]

Q2: Why is Ceftazidime Impurity A particularly susceptible to peak tailing?

A: The susceptibility of Ceftazidime Impurity A to peak tailing is rooted in its chemical structure. Like the parent molecule, it possesses multiple ionizable functional groups, including carboxylic acids and an aminothiazole ring.[6][] In reversed-phase HPLC using silica-based columns (e.g., C18), two primary factors contribute to tailing for such molecules:

  • Secondary Silanol Interactions: Standard silica-based stationary phases have residual, unreacted silanol groups (Si-OH) on their surface.[8] At mid-range pH values (typically > 3), these silanols can deprotonate to become negatively charged (Si-O⁻).[1][9] The ionizable groups on Ceftazidime Impurity A can then undergo secondary ionic interactions with these sites, creating an alternative retention mechanism that slows the elution of a fraction of the analyte molecules, resulting in a tail.[8][10]

  • Analyte Ionization State: If the mobile phase pH is close to the pKa of the impurity's carboxylic acid groups, the analyte will exist as a mixture of its ionized (more polar) and non-ionized (more hydrophobic) forms.[11][12] This dual state leads to inconsistent retention and can cause significant peak broadening or splitting.[13]

Q3: What is the difference between column-related and extra-column effects on peak tailing?

A: It's crucial to distinguish between issues originating from the column chemistry and those from the HPLC system itself.

  • Column-Related Effects are chemical in nature and typically affect only certain analytes (like Impurity A) that have specific functional groups. These include the silanol interactions described above.[14]

  • Extra-Column Effects are physical phenomena that cause band broadening and tailing for all peaks in the chromatogram, though they are often more pronounced for early-eluting peaks.[15] This is caused by "dead volume"—any space in the flow path outside of the column where the sample band can spread, such as overly long or wide-bore connection tubing, or improper fittings.[1][15]

Part 2: A Systematic Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve peak tailing for Ceftazidime Impurity A.

Q4: My peak for Impurity A is tailing (Tf > 1.5). What is my first diagnostic step?

A: First, determine if the problem is specific to Impurity A or affects all peaks.

  • If all peaks are tailing: The issue is likely mechanical or system-related (extra-column volume). Check all tubing and fittings between the injector and the detector. Ensure you are using narrow-bore tubing (e.g., 0.12 mm or 0.005" I.D.) and that all connections are properly seated to eliminate dead volume.[15]

  • If only Impurity A (and perhaps Ceftazidime) is tailing: The problem is chemical and related to interactions between the analyte and the stationary phase/mobile phase system. You should proceed with method optimization, starting with the mobile phase.[14]

Below is a troubleshooting workflow to guide your investigation.

G A Start: Peak Tailing Observed (Tf > 1.5) B Are ALL peaks tailing? A->B E Investigate Extra-Column Volume: 1. Check fittings & tubing length/ID. 2. Inspect for column void. B->E YES F Focus on Method Chemistry B->F NO (Analyte-Specific) C YES D NO (Analyte-Specific) J Problem Resolved E->J G Step 1: Mobile Phase pH Optimization (See Protocol 1) F->G H Step 2: Column Evaluation - Use end-capped, high-purity column. - Consider polar-embedded phase. G->H I Step 3: Check Sample Effects - Lower concentration. - Dissolve in mobile phase. H->I I->J

Caption: A logical workflow for diagnosing the root cause of HPLC peak tailing.

Q5: How do I systematically optimize the mobile phase pH to improve peak symmetry?

A: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[12] The goal is to operate at a pH that ensures both the analyte and the column's residual silanols are in a single, consistent electronic state.

For an acidic analyte like Ceftazidime Impurity A, this means lowering the pH. A low pH (e.g., 2.5–3.0) accomplishes two things simultaneously:

  • Suppresses Analyte Ionization: It keeps the carboxylic acid groups fully protonated (-COOH), making the molecule less polar and preventing the existence of mixed ionic states.[16]

  • Suppresses Silanol Ionization: It protonates the residual silanol groups (Si-OH), neutralizing their negative charge and eliminating the primary source of secondary ionic interactions.[9][15]

  • Preparation of Buffers: Prepare three batches of your aqueous mobile phase (e.g., 20 mM potassium phosphate) and adjust them to pH 3.5, 3.0, and 2.5 using phosphoric acid.

  • System Equilibration: Start with the highest pH (3.5). Equilibrate the column with the mobile phase for at least 15-20 column volumes.

  • Injection: Inject your sample containing Ceftazidime Impurity A. Record the chromatogram.

  • Data Analysis: Measure the retention time and, most importantly, the USP Tailing Factor (Tf) for the Impurity A peak.

  • Repeat: Sequentially switch to the pH 3.0 and pH 2.5 mobile phases, ensuring thorough equilibration at each step, and repeat the injection and data analysis.

  • Evaluation: Compare the tailing factors obtained at each pH level. A significant improvement (Tf approaching 1.0) is expected as the pH is lowered.

Q6: My column is labeled "end-capped," but I still see tailing. Could the column still be the problem?

A: Yes. Even on modern, high-quality columns, several factors can still lead to tailing:

  • Incomplete End-Capping: End-capping, the process of deactivating silanols with a small silylating agent, is never 100% complete due to steric hindrance.[10] Highly acidic silanols may remain, which can still interact with basic or polar analytes.

  • Column Age and Degradation: Over time, especially with aggressive mobile phases (high or low pH), the bonded phase and end-capping can hydrolyze, exposing more active silanol sites.[14] A void can also form at the column inlet due to pressure shocks or silica dissolution, creating a physical cause for peak distortion.[14][15]

  • Column Chemistry Mismatch: A standard C18 column may not be the optimal choice. For highly polar impurities, a column with a polar-embedded group or an aqueous C18 (AQ) phase can provide better peak shape by preventing strong silanol interactions and being more stable in highly aqueous mobile phases.[1][17]

G Figure 2: Interaction Mechanisms in RP-HPLC cluster_0 C18 Stationary Phase Silica Silica Support C18_chain C18 Chains Silanol Ionized Silanol (Si-O⁻) Analyte Analyte (Impurity A) Analyte->C18_chain Primary Hydrophobic Interaction (Good) Analyte->Silanol Secondary Ionic Interaction (Causes Tailing)

Caption: Primary (desirable) and secondary (problematic) interactions causing peak tailing.

Q7: I've optimized the mobile phase and am using a new, high-quality column, but still see some tailing. What other factors should I consider?

A: If the primary chemical causes have been addressed, investigate these secondary factors:

FactorScientific RationaleTroubleshooting Action
Sample Solvent Injecting a sample dissolved in a solvent significantly stronger (i.e., more organic) than the mobile phase can cause the initial sample band to spread unevenly on the column, leading to peak distortion.[18]Action: Dissolve the sample in the initial mobile phase whenever possible. If sample solubility is an issue, use the weakest solvent that can adequately dissolve the sample.
Column Overload Exceeding the mass capacity of the column saturates the stationary phase, disrupting the linear relationship between concentration and retention, which often manifests as peak fronting or tailing.[18][19]Action: Perform a dilution series. Inject samples at 50%, 25%, and 10% of the original concentration. If peak shape improves, you were likely overloading the column.
Metal Chelation Trace metals (e.g., iron, aluminum) in the silica matrix or from system components can act as active sites, chelating with certain analytes and causing tailing.[8] Ceftazidime's structure has potential chelation sites.Action: This is less common with modern high-purity columns. If suspected, adding a weak chelating agent like EDTA to the mobile phase (if compatible) can sometimes help.
Buffer Choice/Strength An inadequately buffered mobile phase can allow for pH shifts on the column surface, leading to inconsistent analyte ionization.[11] Insufficient buffer strength may not effectively mask residual silanol activity.[8][15]Action: Ensure your chosen buffer has a pKa within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity. Consider increasing the buffer concentration (e.g., from 10 mM to 25-50 mM), but be mindful of solubility in the organic modifier.[15]
References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. Available at: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Available at: [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Available at: [Link]

  • PubChem. (n.d.). Ceftazidime Impurity A. Available at: [Link]

  • Advances in Analytical Chemistry. (2012). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Available at: [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • PubMed. (2002, June 15). Comparison of ceftazidime degradation in glass bottles and plastic bags under various conditions. Available at: [Link]

  • KNAUER. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. Available at: [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Available at: [Link]

  • Technology Networks. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Available at: [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

  • PMC. (n.d.). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Available at: [Link]

  • Chromatography Forum. (2012, June 13). Tailing and Symmetry. Available at: [Link]

  • US Pharmacopeia (USP). (2021, September 28). General Chapter <621> Chromatography. Available at: [Link]

  • SciSpace. (n.d.). Stability study and degradation kinetics of ceftazidime in pharmaceutical preparations. Available at: [Link]

  • ResearchGate. (2015, June 1). (PDF) Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Available at: [Link]

  • US Pharmacopeia (USP). (n.d.). <621>CHROMATOGRAPHY. Available at: [Link]

  • SynZeal. (n.d.). Ceftazidime EP Impurity A. Available at: [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Available at: [Link]

  • PMC. (2025, January 2). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

Sources

Troubleshooting

Optimizing mobile phase pH for ceftazidime impurity A column retention

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with HPLC and UHPLC method development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with HPLC and UHPLC method development. Our goal is to provide in-depth, scientifically grounded solutions to common chromatographic problems. Each guide is structured in a practical question-and-answer format to directly address the issues you face in the lab.

Guide: Optimizing Mobile Phase pH for Ceftazidime Impurity A Retention

This document addresses a frequent challenge in the quality control of Ceftazidime: poor retention and resolution of Ceftazidime Impurity A (also known as Δ²-Ceftazidime or delta-2-Ceftazidime) in reversed-phase HPLC. We will explore the underlying chemical principles and provide a systematic approach to method optimization by adjusting mobile phase pH.

Frequently Asked Questions (FAQs)

Q1: My analysis of Ceftazidime on a C18 column shows very poor retention for Impurity A. It elutes near the solvent front. Why is this happening?

A1: The Root Cause: Ionization State and Polarity

Poor retention of an analyte on a reversed-phase column (like C18) is almost always due to its high polarity. The retention mechanism in this mode relies on hydrophobic interactions between the analyte and the non-polar stationary phase. Polar, or charged, molecules have weak interactions with the stationary phase and are quickly swept through the column by the polar mobile phase, resulting in early elution.

Ceftazidime and its isomer, Impurity A, are zwitterionic molecules containing multiple acidic and basic functional groups. Their overall charge, and therefore polarity, is highly dependent on the pH of the mobile phase.

  • Ceftazidime and Impurity A: Both molecules possess two carboxylic acid groups and an aminothiazole group.

  • The Key Difference: Impurity A is the Δ²-isomer of Ceftazidime, meaning the double bond in the dihydrothiazine ring has shifted.[1] This subtle structural change can influence the pKa values of the nearby functional groups, altering its ionization behavior at a given pH compared to the parent molecule.

If your mobile phase pH causes one of the carboxylic acid groups on Impurity A to be deprotonated (ionized to a carboxylate, -COO⁻), the molecule becomes significantly more polar and will not be well-retained on the C18 column. The goal of pH optimization is to suppress this ionization.[2]

Q2: How does mobile phase pH specifically affect the retention of these molecules?

A2: The Principle of Ion Suppression

To increase the retention of an acidic analyte like Impurity A in reversed-phase HPLC, you must adjust the mobile phase pH to be well below the pKa of its acidic functional groups.[3] This is the principle of ion suppression .

  • When pH < pKa: The acidic group (a carboxylic acid, -COOH) will be predominantly in its neutral, protonated form. This neutral form is less polar (more hydrophobic) and will interact more strongly with the C18 stationary phase, leading to a longer retention time.[2]

  • When pH > pKa: The acidic group will be in its ionized, deprotonated form (-COO⁻). This adds a negative charge, making the molecule more polar and significantly reducing its retention time.

Since Ceftazidime and Impurity A are complex molecules with multiple pKa values, their retention behavior follows a sigmoidal curve as a function of pH. The key is to find a pH "sweet spot" that renders both molecules sufficiently neutral for good retention and, crucially, exploits the subtle differences in their pKa values to achieve separation.

Q3: What is a good starting pH for optimizing the retention of Impurity A?

A3: Start with an Acidic pH Environment.

Given that the primary cause of poor retention is likely the ionization of the carboxylic acid groups, a logical starting point is an acidic mobile phase. The European Pharmacopoeia (EP) monograph for Ceftazidime specifies a method for related substances that utilizes a mobile phase at pH 3.9 .[4] This is an excellent, authoritatively grounded starting point.

Many published HPLC methods for Ceftazidime and its impurities use a mobile phase buffered between pH 3.0 and 4.0.[5][6] This range is chosen specifically to suppress the ionization of the carboxylic acid moieties on both the parent drug and its impurities, thereby increasing their retention.

Q4: I've adjusted the pH to 3.9, and retention has improved. How do I now optimize the separation between Ceftazidime and Impurity A?

A4: Fine-Tuning pH for Optimal Selectivity.

Once you have achieved adequate retention for both compounds (a retention factor, k, ideally between 2 and 10), the next step is to optimize the selectivity (the separation between the two peaks).[7] Because Ceftazidime and Impurity A are isomers with very similar structures, small changes in pH can have a significant impact on their separation.

The workflow for this fine-tuning is as follows:

Caption: Workflow for pH optimization to resolve Ceftazidime and Impurity A.

This systematic approach involves making small, incremental adjustments to the pH and observing the effect on the resolution between the two peaks. A resolution value (Rs) of greater than 2.0 is generally considered a well-separated peak pair. The EP method, for instance, requires a resolution of at least 5.9 between Ceftazidime and Impurity A to ensure system suitability.[4]

Experimental Protocol: pH Scouting Study

This protocol outlines a systematic experiment to determine the optimal mobile phase pH for the separation of Ceftazidime and Impurity A.

Objective: To identify a mobile phase pH that provides a resolution (Rs) of > 2.0 between Ceftazidime and Impurity A, with a retention factor (k) > 2 for Impurity A.

Materials & Equipment:

  • HPLC or UHPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference standards for Ceftazidime and Ceftazidime Impurity A

  • HPLC-grade acetonitrile, water, ammonium dihydrogen phosphate, and phosphoric acid

Procedure:

  • Stock Solution Preparation:

    • Accurately prepare a stock solution of Ceftazidime and Impurity A in a suitable diluent (e.g., a mixture of mobile phase A and B).

  • Mobile Phase Preparation (Aqueous Component - Buffer):

    • Prepare three separate aqueous mobile phase buffers. For each, dissolve an appropriate amount of ammonium dihydrogen phosphate in HPLC-grade water (e.g., 22.6 g/L as per EP method).[4]

    • Adjust the pH of each buffer solution using a 10% v/v solution of phosphoric acid to the target pH values:

      • Buffer 1: pH 3.6

      • Buffer 2: pH 3.9 (Center point, based on EP)

      • Buffer 3: pH 4.2

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: The prepared phosphate buffer (at one of the three pH values)

    • Mobile Phase B: Acetonitrile

    • Gradient/Isocratic: Start with conditions similar to the EP method (e.g., 93:7 v/v Mobile Phase A:B).[4]

    • Flow Rate: 1.3 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 255 nm

    • Injection Volume: 20 µL

  • Experimental Run:

    • Equilibrate the column with the pH 3.9 mobile phase for at least 30 minutes.

    • Inject the mixed standard solution and record the chromatogram.

    • Repeat the equilibration and injection sequence for the pH 3.6 and pH 4.2 mobile phases.

  • Data Analysis:

    • For each pH condition, calculate the retention time (t_R), retention factor (k), and the resolution (Rs) between the Ceftazidime and Impurity A peaks.

    • Summarize the results in a table for easy comparison.

Expected Data Summary

The following table illustrates the expected trend in retention and resolution as a function of mobile phase pH. Actual values will depend on the specific column and system used.

Mobile Phase pHAnalyteRetention Time (t_R) (min)Retention Factor (k)Resolution (Rs)Observation
3.6 Ceftazidime9.84.9\multirow{2}{}{5.5}Increased retention for both, potentially co-eluting with other impurities.
Impurity A8.54.3
3.9 Ceftazidime9.24.6\multirow{2}{}{6.1 }Optimal balance of retention and high resolution.
Impurity A7.83.9
4.2 Ceftazidime8.14.1\multirow{2}{*}{4.8}Decreased retention; resolution may start to degrade.
Impurity A7.13.6
Note: This is a representative data table. Retention factor (k) is calculated as (t_R - t_0) / t_0, assuming a void time (t_0) of 2.0 minutes.

Based on this systematic approach, the optimal pH can be selected. In this example, pH 3.9 provides the best resolution while maintaining adequate retention for both analytes, aligning with established pharmacopeial methods.[4] This demonstrates that a carefully controlled acidic mobile phase is essential for the successful, robust analysis of Ceftazidime and its critical isomer, Impurity A.

References

  • Various Authors. (n.d.). Determination of ceftazidime and impurities using high performance liquid chromatography. Various scientific publications. [Referenced for general HPLC methods using phosphate buffers at varying pH levels like 3.9, 5.0, and 7.0].
  • Reddy, G. S., et al. (2010). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. International Journal of Chemical Sciences, 8(1), 377-388. Available at: [Link]

  • El-Gindy, A., et al. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Juniper Publishers. Available at: [Link]

  • BenchChem. (2025). Significance of delta-2-Ceftazidime as a Pharmaceutical Impurity: A Technical Guide. BenchChem Technical Support. [Referenced for identifying Impurity A as the delta-2 isomer and for EP method details].
  • Wang, J., et al. (2008). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Journal of Food and Drug Analysis, 16(5). Available at: [Link]

  • IJNRD. (2025). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. International Journal of Novel Research and Development.
  • R.D. McDowall. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • United States Pharmacopeia. (2008). USP31-NF26, Monograph: Ceftazidime. Pharmacopeia.
  • Agilent Technologies. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Agilent Technologies Application Note. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • ResearchGate. (n.d.). Structure of Ceftazidime and its main impurities and degradation products. ResearchGate. Available at: [Link]

  • MicroSolv Technology Corporation. (2026). Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. Available at: [Link]

  • Sandoz Canada Inc. (2015). PRODUCT MONOGRAPH Pr CEFTAZIDIME FOR INJECTION, USP.
  • BenchChem. (2025). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols. BenchChem Technical Support.
  • United States Pharmacopeia. (2008). USP31-NF26, Monograph: Ceftazidime for Injection. Pharmacopeia.
  • European Pharmacopoeia. (n.d.). Ceftazidime EP Monograph. [Referenced for specific pH, buffer composition, and resolution requirements for impurity analysis].
  • Rashmitha, N., et al. (n.d.). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. TSI Journals. Available at: [Link]

  • PubChem. (n.d.). Ceftazidime Impurity A. National Center for Biotechnology Information. Available at: [Link]

  • United States Pharmacopeia. (2011). USP 35, Official Monographs: Ceftazidime.
  • Allmpus Laboratories Pvt. Ltd. (n.d.). CEFTAZIDIME EP IMPURITY A. Allmpus. Available at: [Link]

  • DailyMed. (2021). Ceftazidime for Injection, USP. U.S. National Library of Medicine. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to UPLC and HPLC for the Analysis of Ceftazidime and Impurity A

This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Ceftazidime and its critical impurity, I...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Ceftazidime and its critical impurity, Impurity A. For researchers, scientists, and drug development professionals, the choice of analytical methodology is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This document offers an in-depth, data-driven analysis to inform the selection and cross-validation of these chromatographic techniques in a regulatory environment.

Ceftazidime is a third-generation cephalosporin antibiotic used to treat a wide range of bacterial infections.[1] During its synthesis and storage, various impurities can arise, which must be rigorously monitored and controlled to meet stringent regulatory standards. Impurity A is a known related substance of Ceftazidime, and its accurate quantification is a critical quality attribute.

The principles of both HPLC and UPLC are rooted in the separation of components within a mixture based on their differential interactions with a stationary and a mobile phase.[2] However, the key distinction lies in the particle size of the stationary phase and the corresponding operating pressures.[3][4] HPLC traditionally utilizes columns with particle sizes in the range of 3-5 µm, while UPLC employs sub-2 µm particles.[2][4] This fundamental difference allows UPLC to operate at significantly higher pressures, leading to notable improvements in speed, resolution, and sensitivity.[3][4][5]

Comparative Analysis: UPLC vs. HPLC for Ceftazidime and Impurity A

The transition from a well-established HPLC method to a more rapid UPLC method offers substantial benefits in terms of efficiency and resource management. The primary advantages of UPLC include significantly shorter run times, leading to higher sample throughput, and reduced solvent consumption, which aligns with green chemistry initiatives and lowers operational costs.[2][4][6] Furthermore, the enhanced resolution and sensitivity of UPLC can be critical for the accurate detection and quantification of trace-level impurities that might be missed by conventional HPLC methods.[2]

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure 500-6,000 psiUp to 15,000 psi
Run Time 15-20 minutes3-10 minutes
Resolution GoodExcellent
Sensitivity HighVery High
Solvent Consumption HigherLower

Experimental Protocols

The following protocols are provided as a detailed guide for the analysis of Ceftazidime and Impurity A using both HPLC and UPLC. These methods have been developed to ensure robust and reliable results, suitable for validation and routine quality control.

This method is designed for the reliable separation and quantification of Ceftazidime and its impurities.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[6]

  • Mobile Phase: A gradient mixture of phosphate buffer and acetonitrile is often employed. For example, a mixture of phosphate buffer (pH 3.9) and acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Column Temperature: 35°C.[1][7]

  • Detection Wavelength: 254 nm or 255 nm.[1][7]

  • Injection Volume: 20 µL.[1]

This UPLC method is a direct transfer from the established HPLC method, aiming for significantly faster analysis times while maintaining or improving separation performance.

  • Instrumentation: A UPLC system capable of operating at high pressures, equipped with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) or UV detector.

  • Column: Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size.

  • Mobile Phase: The same mobile phase composition as the HPLC method, with the gradient scaled for the shorter column and faster flow rate.

  • Flow Rate: Geometrically scaled from the HPLC method, typically in the range of 0.3-0.5 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm or 255 nm.

  • Injection Volume: Scaled down from the HPLC method, typically 1-2 µL.

Cross-Validation of Analytical Methods

The cross-validation of the HPLC and UPLC methods is a critical step to ensure that the new UPLC method provides equivalent or superior results to the established HPLC method. This process is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2).[8][9] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[9]

The cross-validation study should include a comparison of the following validation parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[10]

  • Accuracy: The closeness of the test results to the true value.[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_uplc UPLC Method cluster_comparison Data Comparison and Evaluation HPLC_Method Validated HPLC Method HPLC_Analysis Analyze Standard and Sample Batches HPLC_Method->HPLC_Analysis HPLC_Data Generate HPLC Data (Peak Area, RT, etc.) HPLC_Analysis->HPLC_Data Statistical_Analysis Statistical Analysis (e.g., t-test, F-test) HPLC_Data->Statistical_Analysis UPLC_Method Developed UPLC Method UPLC_Analysis Analyze Same Standard and Sample Batches UPLC_Method->UPLC_Analysis UPLC_Data Generate UPLC Data (Peak Area, RT, etc.) UPLC_Analysis->UPLC_Data UPLC_Data->Statistical_Analysis Validation_Parameters Compare Validation Parameters (Accuracy, Precision, Linearity) Statistical_Analysis->Validation_Parameters Equivalence_Assessment Assess Method Equivalence Validation_Parameters->Equivalence_Assessment Final_Report Final_Report Equivalence_Assessment->Final_Report Document Results

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Data Presentation

The results of the cross-validation study should be summarized in clear and concise tables for easy comparison.

Table 1: Comparison of System Suitability Parameters

ParameterHPLCUPLCAcceptance Criteria
Tailing Factor (Impurity A) 1.11.0≤ 2.0
Theoretical Plates (Ceftazidime) > 2000> 5000> 2000
Resolution (Ceftazidime/Impurity A) > 2.0> 3.0> 2.0

Table 2: Comparison of Validation Results

Validation ParameterHPLCUPLC
Linearity (r²) 0.99950.9998
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (RSD%) < 1.5%< 1.0%
LOD (µg/mL) 0.050.01
LOQ (µg/mL) 0.150.03

Conclusion

The cross-validation of HPLC and UPLC methods for the analysis of Ceftazidime and Impurity A demonstrates that UPLC offers significant advantages in terms of speed, efficiency, and sensitivity.[2][6] The UPLC method provides comparable, if not superior, results to the traditional HPLC method, while significantly reducing analysis time and solvent consumption.[2][4][6] The successful transfer and validation of this method can lead to increased laboratory productivity and more cost-effective quality control.[2] While HPLC remains a robust and reliable technique, the adoption of UPLC represents a significant advancement in pharmaceutical analysis.[3][4]

References

  • TSI Journals. Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. Available from: [Link].

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link].

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link].

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link].

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available from: [Link].

  • Alispharm. UPLC vs HPLC: what is the difference?. Available from: [Link].

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link].

  • Juniper Publishers. Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Available from: [Link].

  • IJNRD. VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. Available from: [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. Available from: [Link].

  • Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC. Available from: [Link].

  • PubMed. Determination of ceftazidime and impurities using high performance liquid chromatography. Available from: [Link].

  • WebofPharma. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Available from: [Link].

Sources

Validation

Ceftazidime impurity A reference standard vs working standard validation

Validation of Ceftazidime Impurity A Working Standard: A Comparative Guide against Compendial Reference Standards As a Senior Application Scientist, I frequently encounter the analytical bottleneck of securing reliable,...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Ceftazidime Impurity A Working Standard: A Comparative Guide against Compendial Reference Standards

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of securing reliable, cost-effective reference materials for routine quality control. In the impurity profiling of Ceftazidime—a critical third-generation cephalosporin—monitoring Ceftazidime Impurity A (delta-2-ceftazidime) is a strict regulatory requirement[1]. Relying solely on Primary Reference Standards (PRS) from compendial sources like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) for daily batch release is financially and logistically impractical. The solution is the rigorous qualification of an in-house Working Standard (WS), also known as a secondary standard, against the compendial PRS[2].

This guide provides an objective comparison between primary and working standards, elucidates the causality behind the degradation of Ceftazidime, and outlines a self-validating experimental protocol for qualifying a Ceftazidime Impurity A working standard in compliance with ICH Q7 and USP <11> guidelines[2][3].

Mechanistic Context: The Significance of Impurity A

Ceftazidime Impurity A is not a foreign contaminant; it is an intrinsic degradation product. It forms when the double bond within the dihydrothiazine ring of the cephem nucleus migrates from the Δ3 position to the Δ2 position[1].

Causality: This base-catalyzed isomerization is critical because the Δ2-isomer is antibacterially inactive[1]. The shifted double bond alters the spatial geometry of the beta-lactam ring, preventing it from effectively acylating the penicillin-binding proteins (PBPs) in bacterial cell walls. Therefore, accurate quantification of Impurity A is a direct measure of the drug's remaining potency and shelf-life stability.

Degradation Cef Ceftazidime API (Δ3-isomer) Stress Degradation (Thermal/Aqueous) Cef->Stress ImpA Impurity A (Δ2-isomer) Stress->ImpA Double bond migration Effect Loss of Antibacterial Efficacy ImpA->Effect

Ceftazidime degradation pathway forming Impurity A (Δ2-isomer) and resulting in loss of efficacy.

Objective Comparison: Primary vs. Working Standards

According to ICH Q7, a Primary Reference Standard is a highly pure, authentic material obtained from an officially recognized source (like USP or EP) or prepared by independent synthesis with extensive analytical testing[2]. A Working Standard is a material of established quality and purity, qualified by direct comparison to the primary standard, and intended for routine laboratory analysis[2]. USP General Chapter <11> reinforces that while compendial standards are conclusive for official assays, a fully characterized in-house standard is acceptable and necessary for daily operations, provided it is properly validated[3].

Table 1: Objective Comparison of Reference Standards

AttributePrimary Reference Standard (PRS)In-House Working Standard (WS)
Source Compendial bodies (USP, EP, BP)In-house synthesis or high-purity API batch
Regulatory Status Legally recognized, definitive[3]Traceable to PRS, requires internal QA approval[2]
Cost & Availability High cost per milligram, limited supplyCost-effective, scalable for high-throughput testing
Application Monograph method validation, WS qualificationRoutine HPLC batch release, stability testing
Assigned Value Assumed 100.0% pure (unless stated otherwise)[3]Calculated via Mass Balance or comparative assay

Working Standard Qualification Workflow

To establish a self-validating system, the qualification of the candidate working standard must follow a strict hierarchy of identity confirmation, purity assessment, and assay assignment.

WS_Validation PRS Primary Reference Standard (USP/EP) Qual Qualification Protocol (ICH Q7 / USP <11>) PRS->Qual Candidate Candidate Working Standard (In-House Synthesis) Candidate->Qual ID Identity Confirmation (NMR, IR, HRMS) Qual->ID Purity Purity & Mass Balance (HPLC, KF, ROI) Qual->Purity Assay Assay Assignment (vs Primary RS) Qual->Assay Approve Certified Working Standard (Routine Release Testing) ID->Approve Purity->Approve Assay->Approve

Step-by-step qualification workflow for a candidate working standard against a primary standard.

Experimental Protocol: Step-by-Step Validation Methodology

Step 1: Structural Elucidation and Identity Confirmation

Causality: Why not just use HPLC retention time for identity? Because isomers like Δ2 and Δ3-ceftazidime have nearly identical molecular weights and similar polarities. Retention time alone cannot definitively prove the position of the double bond within the dihydrothiazine ring.

  • Infrared Spectroscopy (FT-IR): Prepare a KBr pellet of the candidate WS and the USP PRS. The spectra must exhibit concordant absorption bands. Specifically, check the beta-lactam carbonyl stretch (~1760 cm⁻¹), which shifts slightly upon Δ3 to Δ2 isomerization.

  • Proton NMR (1H-NMR): Dissolve the sample in D₂O/DMSO-d₆. Confirm the absence of the characteristic Δ3 methylene protons and the presence of the Δ2 olefinic proton. This provides definitive proof of the Impurity A structure.

  • UPLC-MS/MS: Acquire full scan MS data to detect the exact mass[4]. The m/z should correspond to the theoretical mass of C₂₂H₂₂N₆O₇S₂ (approx. 546.6 g/mol )[5].

Step 2: Chromatographic Purity and Comparative Assay (RP-HPLC)

Causality: A reversed-phase gradient HPLC method is employed to separate Impurity A from the parent Ceftazidime and other degradation products. The acidic pH (4.0) suppresses the ionization of the carboxylic acid groups, increasing retention on the hydrophobic C18 stationary phase[4].

  • Preparation of Solutions:

    • Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, adjusted to pH 4.0 with phosphoric acid[4].

    • Mobile Phase B: 100% HPLC-grade Acetonitrile[4].

    • Standard Solution (PRS): Dissolve Ceftazidime Impurity A USP RS in a 95:5 (v/v) mixture of Mobile Phase A and B to a concentration of 0.1 mg/mL[4].

    • Candidate Solution (WS): Prepare the candidate working standard identically to the PRS.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)[4].

    • Flow Rate: 1.0 mL/min[4].

    • Temperature: 35°C[4].

    • Detection: UV at 254 nm[4].

    • Injection Volume: 20 µL[4].

  • Self-Validating System Suitability: Inject a resolution mixture containing both Ceftazidime and Impurity A. The system is only valid if the resolution (Rs) between the two peaks is ≥ 2.0[6]. The Relative Standard Deviation (RSD) for six replicate injections of the PRS must be ≤ 2.0%[6].

  • Execution: Inject the blank, followed by six replicates of the PRS, and three preparations of the candidate WS (in duplicate). Calculate the assay of the candidate WS against the PRS using the ratio of peak areas.

Step 3: Mass Balance Calculation

To ensure the comparative assay is accurate, orthogonal purity tests must be conducted to account for non-chromophoric impurities.

  • Water Content: Karl Fischer (KF) titration to determine residual moisture.

  • Inorganic Impurities: Residue on Ignition (ROI) or sulfated ash.

  • Mass Balance Formula: % Assay = [100% - (% Water + % ROI + % Unrelated Chromatographic Impurities)] × (HPLC Purity of Impurity A).

Quantitative Data Presentation

The following table summarizes a representative qualification dataset, demonstrating how a candidate material is certified as a Working Standard.

Table 2: Validation Data Summary (Candidate WS vs. USP PRS)

Analytical ParameterUSP Reference Standard (Lot X)Candidate Working Standard (Lot Y)Acceptance Criteria
Identity (FT-IR) Conforms to reference spectrumConforms to PRS spectrumSpectra must match
Identity (1H-NMR) Confirms Δ2-isomer structureConfirms Δ2-isomer structureStructural match
Chromatographic Purity 99.5% (Area Normalization)98.8% (Area Normalization)≥ 95.0%
Water Content (KF) 0.5% w/w1.2% w/wReport value
Residue on Ignition < 0.1% w/w0.15% w/w≤ 0.5% w/w
Assay (vs. PRS) 100.0% (Assigned)[3]97.5% (Calculated)95.0% – 102.0%

Conclusion & Best Practices

Qualifying a working standard for Ceftazidime Impurity A is a critical exercise in analytical rigor. By establishing a self-validating protocol rooted in structural elucidation and mass balance, laboratories can ensure continuous compliance with ICH Q7 and USP <11> without the prohibitive costs of using primary standards for daily testing. Proper storage—typically protected from moisture and light at low temperatures—and strict adherence to periodic requalification schedules are paramount to maintaining the integrity of the working standard over its lifecycle[2][3].

References

  • BenchChem. "Application Notes and Protocols for a Validated Method of Ceftazidime Impurity Profiling." benchchem.com. URL: 4

  • TSI Journals. "Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance." tsijournals.com. URL:6

  • PubChem. "delta-2-Ceftazidime | C22H22N6O7S2 | CID 23659635." nih.gov. URL: 5

  • BenchChem. "Significance of delta-2-Ceftazidime as a Pharmaceutical Impurity: A Technical Guide." benchchem.com. URL: 1

  • Lachman Consultants. "Are You Handling USP Reference Standards Appropriately?" lachmanconsultants.com. URL: 3

  • GMP Insiders. "Primary Vs Secondary Reference Standards In GMP Labs." gmpinsiders.com. URL: 2

Sources

Safety & Regulatory Compliance

Safety

Ceftazidime Impurity A proper disposal procedures

As a Senior Application Scientist, I frequently consult with laboratory managers and drug development professionals on the lifecycle management of active pharmaceutical ingredients (APIs) and their degradants. The dispos...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with laboratory managers and drug development professionals on the lifecycle management of active pharmaceutical ingredients (APIs) and their degradants. The disposal of beta-lactam impurities, such as Ceftazidime Impurity A , is not merely a logistical requirement or a regulatory checkbox—it is a critical environmental safeguard.

When beta-lactam structures are released intact into wastewater systems, they exert selective pressure on environmental microbiomes, directly driving the proliferation of Antimicrobial Resistance (AMR) and extended-spectrum beta-lactamases (ESBLs). To build a truly robust laboratory safety culture, we must move beyond simple waste segregation and implement self-validating chemical inactivation protocols .

Here is the definitive, step-by-step operational guide for the safe handling, chemical inactivation, and disposal of Ceftazidime Impurity A.

Physicochemical & Hazard Profile

Ceftazidime Impurity A (often referred to as Δ -2-ceftazidime) is a structural isomer and degradation product of the third-generation cephalosporin, ceftazidime. Understanding its physical properties is the first step in designing an effective disposal strategy, as its solubility dictates how we must formulate the inactivation reaction.

Table 1: Physicochemical Profile of Ceftazidime Impurity A

ParameterSpecificationOperational Implication
Chemical Name Δ -2-ceftazidimeRetains the core beta-lactam pharmacophore, necessitating chemical destruction.
Molecular Formula C22H22N6O7S2High sulfur and nitrogen content; requires proper ventilation during degradation.
Molecular Weight 546.58 g/mol Used to calculate molar equivalents for standardizing analytical validation.
CAS Number 1000980-60-8Essential for accurate hazardous waste manifesting.
Solubility Soluble in MeOH / DMSOMust be fully solubilized prior to aqueous hydrolysis to prevent unreacted solid suspension.

Data supported by [1].

Regulatory Framework & Causality of Inactivation

Under the[2], the disposal of hazardous waste pharmaceuticals via sewering (flushing down the drain) is strictly prohibited. Furthermore, the [3] classify beta-lactam antibiotics as sensitizing, hazardous substances that present a substantial risk to the environment.

To comply with these mandates, we utilize Alkaline Hydrolysis . The highly strained, four-membered beta-lactam ring is highly electrophilic. By introducing a strong base (1M NaOH), we force a nucleophilic attack on the carbonyl carbon, irreversibly cleaving the cyclic amide bond. This destroys the molecule's ability to bind to penicillin-binding proteins (PBPs), neutralizing its biological activity before it ever leaves your facility [4].

Step-by-Step Methodology: The Self-Validating Disposal Protocol

This protocol is designed as a self-validating system . We do not assume the chemical reaction is complete based on time alone; we mandate an analytical confirmation step to guarantee environmental safety.

Table 2: Quantitative Parameters for Alkaline Hydrolysis

ParameterValue / SpecificationMechanistic Rationale
Reagent Concentration 1.0 M NaOHProvides sufficient hydroxyl ions (OH⁻) to drive nucleophilic attack on the β -lactam ring.
Volume Ratio 1:2 (Waste : NaOH)Ensures a massive molar excess of base to push the hydrolysis kinetics to absolute completion.
Reaction Time 30 - 60 minutesAllows sufficient kinetic duration for complete ring cleavage at ambient laboratory temperatures.
Neutralization Target pH 6.0 - 8.0Prevents the generation of RCRA D002 (Corrosive) hazardous waste prior to final incineration.
Phase 1: Segregation and Solubilization
  • PPE & Environment: Don standard PPE (nitrile gloves, lab coat, safety goggles). Perform all steps inside a certified chemical fume hood.

  • Solubilization: Ensure all solid Ceftazidime Impurity A waste is fully dissolved in a compatible solvent (e.g., Methanol or DMSO). Causality: Solid particulates can shield the beta-lactam ring from the aqueous base, leading to incomplete inactivation.

Phase 2: Alkaline Hydrolysis (The Inactivation Step)
  • Base Addition: For every 100 mL of solubilized Ceftazidime Impurity A waste, slowly add 200 mL of 1.0 M Sodium Hydroxide (NaOH) while stirring continuously.

  • Incubation: Allow the mixture to react at room temperature for a minimum of 30 minutes. The high pH environment will systematically hydrolyze the beta-lactam rings.

Phase 3: Analytical Validation (The Self-Validating Check)
  • Sampling: Extract a 1 mL aliquot of the reaction mixture. Neutralize this specific aliquot with a drop of 1M HCl.

  • HPLC/LC-MS Confirmation: Inject the sample into an RP-HPLC system (C18 column, UV detection at 254 nm).

  • Validation Logic: The protocol is validated only when the chromatogram shows the complete disappearance of the intact Ceftazidime Impurity A peak (m/z 546) and the emergence of new, more polar peaks corresponding to the ring-opened degradants. If the intact peak remains >0.1% of the original area, repeat Phase 2.

Phase 4: Neutralization and Final Disposal
  • Neutralization: Once cleavage is analytically confirmed, slowly add 1.0 M Hydrochloric Acid (HCl) to the bulk waste container until the pH reaches 6.0 - 8.0. Causality: Highly alkaline solutions (pH > 12.5) trigger a secondary RCRA D002 corrosivity hazard. Neutralization simplifies downstream logistics.

  • Manifesting: Transfer the neutralized, biologically inactive solution to a designated aqueous hazardous waste container. Label as "Non-Biologically Active Aqueous Waste (Contains trace Methanol/DMSO)" and schedule for RCRA-permitted high-temperature incineration.

Process Visualization

CeftazidimeDisposal N1 Waste Generation: Ceftazidime Impurity A N2 Primary Segregation (Fume Hood & PPE) N1->N2 N3 Chemical Inactivation (Alkaline Hydrolysis w/ 1M NaOH) N2->N3 Add 2 vols 1M NaOH N4 Analytical Validation (HPLC/LC-MS for Ring Cleavage) N3->N4 30 min reaction time N4->N3 Incomplete (Repeat) N5 Neutralization (Adjust to pH 6-8) N4->N5 Cleavage Confirmed N6 Final Disposal (RCRA Permitted Incineration) N5->N6 Transfer to Aqueous Waste

Workflow for the chemical inactivation and disposal of Ceftazidime Impurity A.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74082198, Ceftazidime Impurity A." PubChem. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." EPA.gov. Available at:[Link]

  • World Health Organization (WHO). "Annex 6: WHO good manufacturing practices for pharmaceutical products containing hazardous substances." WHO.int. Available at:[Link]

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